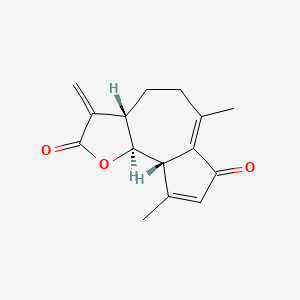

Dehydroachillin

描述

Contextualization of Sesquiterpene Lactones (SLs) in Natural Product Chemistry and Biomedical Science

Sesquiterpene lactones (SLs) are a significant class of terpenoids characterized by a 15-carbon skeleton and the presence of a lactone ring. encyclopedia.pubcore.ac.ukresearchgate.net They are predominantly found in plants, with a notable abundance in the Asteraceae family, although they are also present in other plant families. encyclopedia.pubcore.ac.ukresearchgate.netrsc.org SLs play crucial roles in plant defense mechanisms and have been extensively investigated for their wide array of biological activities. encyclopedia.pubrsc.orgrsc.org

Broad Biological Activities of Sesquiterpene Lactones

Research has revealed a broad spectrum of biological activities associated with sesquiterpene lactones, contributing to their significance in biomedical science. These activities include anti-inflammatory, antiparasitic, antiviral, antimicrobial, antioxidant, neuroprotective, hepatoprotective, and immune-stimulant properties. encyclopedia.pubcore.ac.ukkoreascience.krrsc.orgmdpi.comnih.govresearchgate.net Some SLs have also demonstrated promising anticancer effects, with certain derivatives reaching clinical trials. plos.orgresearchgate.netkoreascience.krmdpi.comresearchgate.netresearchgate.netoaepublish.com Their diverse biological profiles highlight their potential as sources for novel therapeutic agents. researchgate.netmdpi.comnih.gov

α-Methylene-γ-Lactone Moiety as a Key Pharmacophore in Sesquiterpene Lactones

A crucial structural feature present in many biologically active sesquiterpene lactones is the α-methylene-γ-lactone moiety. encyclopedia.pubrsc.orgmdpi.comresearchgate.netscispace.comnih.govmdpi.commdpi.comnih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.comnih.govresearchgate.nettaylorandfrancis.com This functional group is widely considered to be a key pharmacophore responsible for a significant portion of the observed biological effects of SLs, particularly their cytotoxic and anti-inflammatory activities. encyclopedia.pubrsc.orgmdpi.comnih.govmdpi.commdpi.comnih.govresearchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.net The α-methylene-γ-lactone group can act as an alkylating agent, undergoing Michael addition reactions with nucleophilic groups, such as thiol groups in proteins. encyclopedia.pubrsc.orgmdpi.commdpi.commdpi.comnih.govnih.govmdpi.com This interaction can modulate the function of various cellular targets, including enzymes and transcription factors, thereby influencing cellular processes like gene regulation, protein synthesis, and metabolism. encyclopedia.pubrsc.orgmdpi.com Studies on structure-activity relationships of SLs have consistently pointed to the importance of this moiety for their biological potency. encyclopedia.pubrsc.orgnih.govmdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.nettaylorandfrancis.com

Dehydroleucodine as a Promising Research Compound

Within the diverse class of sesquiterpene lactones, Dehydroleucodine has emerged as a compound of particular interest in academic research. Its presence in traditionally used medicinal plants and its demonstrated biological activities have made it a subject of detailed investigation. plos.orgresearchgate.netscispace.commedchemexpress.comnih.govtandfonline.comnih.govplos.orgresearchgate.netthieme-connect.comsigmaaldrich.comfigshare.comolemiss.edu

Discovery and Isolation from Plant Sources

Dehydroleucodine has been discovered and isolated from several plant species, primarily belonging to the Asteraceae family. This isolation from natural sources is a crucial step in its study and potential application in biomedical research.

Artemisia douglasiana Besser

Artemisia douglasiana Besser, a medicinal herb commonly known as "matico" in some regions, has been identified as a source of Dehydroleucodine. plos.orgscispace.commedchemexpress.comnih.govtandfonline.comsigmaaldrich.comsigmaaldrich.com Infusions of the leaves of Artemisia douglasiana have been traditionally used in folk medicine for various ailments, including gastric issues. scispace.comtandfonline.comsigmaaldrich.com Research has shown that Dehydroleucodine is one of the active compounds responsible for some of the pharmacological effects observed in extracts of this plant, such as cytoprotective activity and the prevention of gastric lesions. scispace.comtandfonline.comsigmaaldrich.com

Detailed research findings regarding the isolation of Dehydroleucodine from Artemisia douglasiana highlight methods involving the extraction of plant material. For instance, Dehydroleucodine has been isolated and purified from the above-ground parts of Artemisia douglasiana. plos.org One study mentions obtaining Dehydroleucodine with 93% purity from this source. plos.org Another report details the extraction of a mixture from Artemisia douglasiana with chloroform, followed by chromatography using an ethyl acetate/hexane mixture as eluent to separate and purify Dehydroleucodine. tandfonline.com The identity and structure of the isolated compound were confirmed using spectroscopic methods such as 1H or 13C nuclear magnetic resonance and mass spectrometry. tandfonline.com

Gynoxys verrucosa Wedd.

Another significant plant source from which Dehydroleucodine has been isolated is Gynoxys verrucosa Wedd., a species used in traditional medicine in southern Ecuador. researchgate.netmdpi.comnih.govplos.orgresearchgate.netthieme-connect.comfigshare.comolemiss.eduacs.org Studies investigating the chemical constituents of Gynoxys verrucosa have led to the isolation of Dehydroleucodine, often alongside other sesquiterpene lactones like leucodine. researchgate.netnih.govresearchgate.netthieme-connect.comfigshare.comacs.org

Research on the isolation of Dehydroleucodine from Gynoxys verrucosa describes methods involving the extraction of aerial parts of the plant. nih.gov One study extracted the phytobiomass with methanol, followed by solvent evaporation. plos.org Another report on the isolation from Gynoxys verrucosa mentions using an ethyl-acetate extract from the aerial parts. nih.gov The isolated compounds were then purified and their structures elucidated using spectroscopic methods, including single-crystal X-ray analysis in some cases. nih.govresearchgate.net Notably, one study reported isolating Dehydroleucodine from Gynoxys verrucosa in high yield (0.35%). acs.org The isolation of Dehydroleucodine from Gynoxys verrucosa has facilitated studies into its biological activities. researchgate.netmdpi.complos.orgresearchgate.netthieme-connect.comfigshare.comacs.org

While detailed quantitative data on isolation yields across different studies can vary based on plant origin, collection time, and extraction methods, the consistent isolation of Dehydroleucodine from these plants underscores their importance as natural sources of this compound.

Artemisia argyi

Artemisia argyi H. Lév. & Vaniot, commonly known as mugwort, is a perennial herb with a long history of use in traditional medicine and food researchgate.net. Dehydroleucodine has been identified as a sesquiterpene lactone extracted from Artemisia argyi frontiersin.org. Research indicates that DhL extracted from A. argyi has demonstrated various activities in academic studies, including anti-inflammatory, antiparasitic, and antimicrobial properties frontiersin.org. Studies have also explored its potential effects on cell cycle arrest, apoptosis, and DNA damage in certain cell lines frontiersin.org. One study identified a compound (YXL-19) isolated from A. argyi that showed potent inhibitory activity against human Burkitt's lymphoma Daudi cells, which was subsequently identified as Dehydroleucodine nih.gov.

Lidbeckia pectinata

Lidbeckia pectinata Berg. is recognized as the plant from which Dehydroleucodine was first isolated in 1972 by Bohlmann and Zdero nih.govnih.govpitt.edu. This initial isolation marked the beginning of academic interest in Dehydroleucodine as a distinct chemical entity nih.govpitt.edu. Research stemming from its discovery in Lidbeckia pectinata has contributed to the broader understanding of sesquiterpene lactones and their occurrence in the plant kingdom nih.govnih.gov.

Cirsium japonicum

Cirsium japonicum DC. is another plant species from which Dehydroleucodine has been reported nih.gov. This plant, a member of the Asteraceae family, grows commonly in Asia and has traditional uses mdpi.com. While Cirsium japonicum is known to contain various phenolic compounds and has been studied for its antioxidant and other properties, the identification of Dehydroleucodine from this source highlights its presence in diverse genera within the Asteraceae family nih.govmdpi.comnih.govmdpi.com. One study identified Dehydroleucodine (DhL) as a compound initially isolated from Cirsium japonicum that showed a significant inhibitory effect on Daudi cells nih.gov.

Overview of Documented Academic Research Trajectories

Academic research on Dehydroleucodine has explored a range of biological activities. Investigations have focused on its potential anti-inflammatory, antiparasitic, and antimicrobial effects frontiersin.org. Studies have indicated activity against certain bacterial species, including Helicobacter pylori and Pseudomonas aeruginosa researchgate.netnih.govmdpi.com. Research has also investigated its effects on mast cell stabilization and gastric cytoprotection nih.govsigmaaldrich.com.

Furthermore, Dehydroleucodine has been studied for its impact on cell proliferation and differentiation. Research has shown that DhL can inhibit the differentiation of 3T3-L1 preadipocytes and decrease lipid accumulation by downregulating adipogenic transcriptional factors PPARγ and C-EBPα nih.govresearchgate.net. Studies have also explored its cytotoxic potential against certain cancer cell lines, including human astrocytoma, acute myeloid leukemia, human glioblastoma cells, and human Burkitt's lymphoma cells pitt.edufrontiersin.orgresearchgate.netaacrjournals.org. Research trajectories have investigated its mechanisms of action, including the induction of cell cycle arrest, apoptosis, and potential involvement in pathways such as the p73/p53 signaling pathway and ferroptosis frontiersin.orgnih.govaacrjournals.org. The α-methylene-γ-lactone group is considered important for some of its observed activities nih.govresearchgate.net.

Academic research has also included studies on the synthesis of Dehydroleucodine and its analogues to further explore its properties and potential applications pitt.eduresearchgate.net.

Structure

3D Structure

属性

IUPAC Name |

6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,10,13-14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNVIAFTENCNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957567 | |

| Record name | 6,9-Dimethyl-3-methylidene-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36150-07-9 | |

| Record name | DEHYDROACHILLIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,9-Dimethyl-3-methylidene-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into Dehydroleucodine S Cellular and Molecular Actions

Interactions with Cellular Signaling Pathways

Dehydroleucodine has been shown to interfere with several fundamental cellular signaling pathways. Its effects on the NF-κB and TP73/TP53 pathways are particularly notable for their implications in regulating gene expression and cell fate plos.orgchemfaces.comtargetmol.com.

Regulation of Nuclear Factor-κB (NF-κB) Pathway

The NF-κB pathway is a critical regulator of immune responses, inflammation, and cell survival. Dysregulation of NF-κB is implicated in various diseases, including cancer wikipedia.org. Dehydroleucodine has been observed to modulate the activity of this pathway chemfaces.comtargetmol.com.

Inhibition of NF-κB (p65 subunit)

Experimental evidence suggests that sesquiterpene lactones, including dehydroleucodine derivatives, can inhibit NF-κB activation gnpublication.orgmdpi.com. This inhibition is thought to occur through interactions with the p65 subunit of the NF-κB complex mdpi.com. Specifically, studies indicate that sesquiterpene lactones may react with the cysteine-38 residue in the p65 subunit via a Michael addition mechanism, which can prevent p65 from binding to DNA mdpi.com. This interference with DNA binding is a key mechanism by which DhL and similar compounds may exert their effects on NF-κB-regulated processes mdpi.com.

Impact on Gene Expression Profiles Regulated by NF-κB

By inhibiting NF-κB activation, dehydroleucodine can impact the expression of genes that are downstream targets of this transcription factor mdpi.com. NF-κB regulates the expression of approximately 400 different genes involved in processes such as inflammation, proliferation, and apoptosis mdpi.comwikipedia.org. While specific gene expression profiles altered by dehydroleucodine via NF-κB inhibition require further detailed investigation, the general mechanism suggests a broad influence on cellular responses controlled by this pathway mdpi.com. Studies on dehydroleucodine amino derivatives have shown downregulation of NFkB1 transcription levels mdpi.com.

Modulation of TP73/TP53 Signaling Axis

The TP73 and TP53 proteins are members of the p53 family of transcription factors, known for their critical roles in tumor suppression, cell cycle control, and the induction of apoptosis nih.govplos.org. Dehydroleucodine has been shown to significantly impact this signaling axis nih.govplos.orgnih.gov.

TP73-Dependent Transcriptional Regulation of Cell Death Target Genes

Dehydroleucodine has been found to induce a TP73-dependent transcriptional regulation of multiple cell death target genes nih.govchemfaces.com. In human glioblastoma cells, dehydroleucodine exposure led to the upregulation of numerous gene targets through a TP73-dependent mechanism nih.gov. These target genes are known to be involved in processes such as apoptosis, autophagy, and necroptosis nih.gov. Dehydroleucodine has been shown to induce the binding of TP73 to the promoters of specific genes, including CDKN1A, BAX, TP53AIP1, CYLD, RIPK1, and APG5L nih.gov. This TP73-dependent activation of pro-death genes contributes to the diminished survival of cancer cells observed upon dehydroleucodine treatment plos.orgnih.gov.

Phosphorylation of TP73 and TP53

A key aspect of dehydroleucodine's action on the TP73/TP53 axis is the induction of phosphorylation of these proteins nih.govplos.org. Studies in human astrocytoma cells have observed a marked induction in the levels of phosphorylated TP53 and TP73 upon exposure to dehydroleucodine nih.govplos.org. Specifically, phosphorylation of TP53 at the S46 residue and TP73 at the Y99 residue has been reported plos.orgresearchgate.net. Phosphorylation of TP73 at Y99, for instance, is a necessary step for its pro-apoptotic activity and its ability to transcriptionally activate genes like BAX plos.org. While total TP53 levels may not always increase, the induction of phosphorylated TP53 and TP73 suggests their significant roles in the cellular response to dehydroleucodine treatment nih.govplos.org.

Effects on Signal Transducer and Activator of Transcription 3 (Stat3)

Dehydroleucodine has been shown to block the activity of Signal Transducer and Activator of Transcription 3 (Stat3) in various cancer cell lines. windows.netnih.govresearchgate.net Stat3 is a transcription factor that plays a crucial role in cell growth, survival, and differentiation, and its aberrant activation is frequently observed in many cancers. windows.net The inhibition of Stat3 by DhL contributes to its intracellular effects in these cell lines. windows.netnih.govresearchgate.net

Influence on COX-2 Pathways

Dehydroleucodine has been shown to inhibit Cyclooxygenase-2 (COX-2). windows.netnih.govresearchgate.net COX-2 is an enzyme involved in the synthesis of prostaglandins, which are lipid mediators that play roles in inflammation, pain, and fever. mdpi.com COX-2 is often upregulated in inflammatory conditions and various cancers. mdpi.com The inhibition of COX-2 by DhL suggests a potential anti-inflammatory or anti-proliferative effect by reducing prostaglandin (B15479496) production.

Interference with PPARγ and C-EBPα Expression in Adipogenesis

Dehydroleucodine significantly inhibits the differentiation of 3T3-L1 preadipocytes, leading to a decrease in lipid content accumulation. nih.gov This inhibitory effect is associated with a dramatic downregulation of the expression of key adipogenic transcription factors, specifically Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C-EBPα). nih.govnih.gov These transcription factors are selectively expressed and play pivotal roles during adipogenesis, regulating the expression of genes required for adipocyte differentiation and lipid metabolism. nih.govmdpi.comdovepress.com DhL's modulation of PPARγ and C-EBPα expression appears to be a primary mechanism by which it regulates cellular pathways involved in adipocyte differentiation. nih.govnih.gov Studies have shown that DhL attenuates the expression of PPARγ and C-EBPα during adipogenesis without altering the activation of Erk1/2 and Akt1 in this context. nih.gov Additionally, DhL strongly blocks the expression of C/EBPβ, an early stage biomarker of adipogenesis, in a concentration-dependent manner. nih.gov This suggests that DhL interferes with the transcriptional cascade initiated by C/EBPβ, which normally leads to the subsequent activation of PPARγ and C-EBPα, critical for terminal differentiation. mdpi.comdovepress.com

Modulation of AMPKα, Erk1/2, and Akt1 Phosphorylation

Research indicates that dehydroleucodine influences the phosphorylation status of several kinases. While DhL treatment did not inhibit the phosphorylation of Erk1/2 and Akt1 during 3T3-L1 preadipocyte differentiation, it was found to increase the phosphorylation of AMPKα proteins in this specific cellular context. nih.gov This suggests a selective effect on these signaling molecules during adipogenesis. nih.gov However, another study investigating the effects of DhL on human astrocytoma cells observed that dehydroleucodine decreased the phosphorylation of both Erk1/2 and Akt. nih.govdntb.gov.ua This discrepancy may indicate cell-type specific effects of DhL on these signaling pathways. Akt1 phosphorylation at specific sites is generally required for its full activation and plays a key role in various cellular processes including proliferation, survival, and metabolism. uniprot.orglsu.edu Erk1/2 is a signaling intermediate in the MAPK pathway. cellsignal.com AMPK is activated by decreasing levels of ATP and plays a role in energy homeostasis. wikipedia.org

Impact on PKA/cAMP, PLA2, and PLC Signaling in Specific Cellular Processes

Studies on the effect of dehydroleucodine on the acrosome reaction in Chinchilla lanigera sperm have investigated the involvement of PKA/cAMP, PLA2, and PLC signaling pathways. cambridge.orgresearchgate.net These pathways are known to play roles in sperm capacitation and the acrosome reaction. researchgate.net Experiments using pharmacological inhibitors of these enzymes (H89 for PKA, quinacrine (B1676205) for PLA2, and U73122 for PLC) prior to DhL treatment revealed the participation of these pathways in the DhL-induced acrosome reaction. cambridge.org Specifically, inhibition of PKA and phospholipases (PLC and PLA2) showed that PI-PLC had a greater participation in the DhL-induced acrosomal reaction. cambridge.org This suggests that DhL's effects on this specific cellular process involve the modulation of these signaling cascades, with a more prominent role for the PLC pathway. cambridge.org Cyclic AMP (cAMP) is a second messenger involved in many biological processes, including the cAMP-dependent pathway which involves PKA. wikipedia.orgwikipedia.org PLA2 and PLC are enzymes that hydrolyze phospholipids, generating signaling molecules. nih.gov

Mechanisms of Cell Death Induction

Dehydroleucodine has been shown to induce cell death in various cancer cell lines through multiple mechanisms, including apoptosis, cell cycle arrest, and potentially necroptosis and autophagy. plos.orgchemfaces.complos.orgnih.gov

In human astrocytoma cells, DhL induced cell death by triggering cell cycle arrest and inducing apoptosis and DNA damage. plos.org This cell death was associated with increased expression of CDKN1A and BAX proteins. plos.org A marked induction of total TP73 and phosphorylated TP53 and TP73 was also observed, suggesting their key roles in the cellular response to DhL. plos.org The death observed in these cells upon DhL exposure is likely regulated by p73 and potentially through phosphorylated p53 and p73. plos.org

In human glioblastoma cells, DhL exposure upregulated the total and phosphorylated levels of TP73. chemfaces.comnih.gov Silencing of TP73 led to a partial rescue of these cells from DhL-induced cell death, indicating a TP73-dependent mechanism. chemfaces.comnih.gov DhL induced the binding of TP73 to the promoters of several genes known to be involved in cell cycle arrest, apoptosis, autophagy, and necroptosis, including CDKN1A, BAX, TP53AIP1, CYLD, RIPK1, and APG5L. chemfaces.comnih.gov Furthermore, DhL upregulated the protein levels of CDKN1A, BAX, TP53AIP1, CYLD, RIPK1, and APG5L, while downregulating CASP8. nih.gov The formation of RIPK1 protein complexes and phosphorylation of MLKL were also induced by DhL, supporting the notion of multiple cell death mechanisms, including necroptosis, being implicated in the tumor cell response. chemfaces.comnih.gov

Studies in human cancer cells have demonstrated that DhL treatment promotes the accumulation of DNA damage markers, such as phosphorylation of ATM and focal organization of γH2AX and 53BP1. plos.org This accumulation can trigger cell senescence or apoptosis depending on the concentration of DhL. plos.org Lower concentrations of DhL may induce premature senescence, while higher concentrations can lead to apoptosis. nih.govplos.org The p53-p21 pathway is also reported to be upregulated by DhL, contributing to its effects. plos.org

In childhood solid tumor cell lines (Ewing sarcoma, Hepatoblastoma, and Neuroblastoma), DhL showed statistically significant anti-cancer activity by reducing proliferation and leading to apoptosis, primarily through the intrinsic apoptotic pathway.

The proposed general mechanism of action for sesquiterpene lactones like DhL involves the nucleophilic attack of the exocyclic methylene (B1212753) group in the lactone ring by endogenous nucleophiles, such as thiol groups in cysteine residues of proteins, leading to the formation of covalent adducts. windows.netresearchgate.net This interaction can interfere with the function of various proteins, contributing to the observed cellular effects, including cell death.

Here is a summary of some research findings on Dehydroleucodine's effects:

| Cellular Process | Key Molecular Targets/Pathways Involved | Observed Effect |

| Adipogenesis | PPARγ, C-EBPα, C-EBPβ, AMPKα, Erk1/2, Akt1 | Inhibits differentiation, downregulates PPARγ, C-EBPα, and C-EBPβ expression, increases AMPKα phosphorylation, does not inhibit Erk1/2 and Akt1 phosphorylation during adipogenesis |

| Cell Death Induction | Stat3, SERCA, TP73, p53, CDKN1A, BAX, RIPK1, MLKL, DNA damage markers | Induces apoptosis, cell cycle arrest, DNA damage, activates TP73-dependent pathways, potentially involves necroptosis and autophagy |

| Specific Cellular Signaling | PKA/cAMP, PLA2, PLC | Modulates signaling in the acrosome reaction, with prominent involvement of PI-PLC |

| Inflammation/Pain | COX-2 | Inhibits COX-2 |

Note: The effects on Erk1/2 and Akt1 phosphorylation may vary depending on the cell type and context.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. Dehydroleucodine has been shown to induce apoptosis in various cell lines, contributing to its antiproliferative effects. uniprot.org The induction of apoptosis by DhL involves the modulation of both pro-apoptotic and anti-apoptotic proteins.

Upregulation of BAX Proteins

A key event in the intrinsic pathway of apoptosis is the activation and translocation of pro-apoptotic proteins like BAX. Studies have demonstrated that exposure to Dehydroleucodine leads to an increase in the expression levels of BAX protein. uniprot.org This upregulation of BAX contributes to the commitment of the cell to the apoptotic pathway. For instance, in human astrocytoma D384 cells exposed to DhL, increased expression of BAX protein was observed, supporting the apoptotic mechanism triggered by DhL. uniprot.org

Reduction of Anti-Apoptotic Proteins (e.g., Survivin)

In parallel with the increase in pro-apoptotic factors, Dehydroleucodine has been shown to reduce the levels of proteins that inhibit apoptosis, such as Survivin. Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is often overexpressed in cancer cells, contributing to their survival and resistance to cell death. Studies have reported that DhL treatment leads to decreased levels of Survivin. This reduction in anti-apoptotic proteins like Survivin shifts the balance towards pro-apoptotic signaling, facilitating the induction of programmed cell death by Dehydroleucodine.

Cell Cycle Arrest

Cell cycle progression is tightly regulated by a complex network of cyclins and cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of many diseases, including cancer. Dehydroleucodine has been observed to induce cell cycle arrest, preventing uncontrolled cell proliferation. This arrest occurs at specific phases of the cell cycle.

G0/G1 Phase Arrest

Research indicates that Dehydroleucodine can induce cell cycle arrest in the G0/G1 phase. The G0/G1 phase is a critical checkpoint where the cell assesses its environment and decides whether to proceed with division. By arresting cells in this phase, DhL prevents them from entering the DNA replication phase (S phase) and subsequent cell division. For example, studies in preadipocytes and human Burkitt's lymphoma Daudi cells showed that DhL treatment resulted in a significant accumulation of cells in the G0/G1 phase.

G2/M Phase Arrest

In addition to G0/G1 arrest, Dehydroleucodine has also been reported to induce cell cycle arrest in the G2/M phase. The G2/M checkpoint ensures that DNA replication is complete and that the cell is prepared for mitosis. Arrest at this phase prevents the cell from undergoing division. While some studies highlight G0/G1 arrest, evidence also suggests a delay or arrest in the G2 phase, which can precede G1 arrest depending on the cell type and concentration.

Inhibition of Cyclin D1, Cyclin A, CDK2, CDK4 Expression

The progression through the cell cycle phases is orchestrated by the sequential activation of cyclin-CDK complexes. Dehydroleucodine has been shown to inhibit the expression of key cyclins and CDKs involved in cell cycle regulation. Specifically, studies have reported that DhL treatment leads to decreased levels of Cyclin D1, Cyclin A, CDK2, and CDK4. Cyclin D1, CDK4, and CDK6 are crucial for the transition from G1 to S phase, while Cyclin A and CDK2 play roles in both G1/S and G2/M transitions. The inhibition of these proteins by DhL disrupts the normal cell cycle machinery, contributing to the observed cell cycle arrest.

The following table summarizes some of the reported effects of Dehydroleucodine on key cell cycle regulatory proteins:

| Protein | Effect of Dehydroleucodine |

| Cyclin D1 | Decreased expression |

| Cyclin A | Decreased expression |

| CDK2 | Decreased expression |

| CDK4 | Decreased expression |

These findings collectively highlight the multifaceted mechanisms by which Dehydroleucodine influences cellular fate by modulating critical apoptosis and cell cycle pathways.

Upregulation of p21 and p27

Dehydroleucodine treatment has been shown to induce the upregulation of cyclin-dependent kinase inhibitors p21 and p27. Increased levels of p21 have been observed following DhL treatment, correlating with accumulation of cells in the G1 phase of the cell cycle. plos.org p21 is a potent inhibitor of cyclin-dependent kinases and plays a role in regulating cell cycle progression, mediating growth arrest and cellular senescence. nih.govmerckmillipore.com Upregulation of p27 has also been noted in response to DhL treatment in certain cell lines. nih.govresearchgate.net p27 is another key cell cycle inhibitor that can impede cell cycle progression. citeab.com

Induction of Senescence

Dehydroleucodine has been demonstrated to induce cellular senescence in cancer cells. plos.orgfrontiersin.orgnih.gov This induction of senescence is associated with the accumulation of DNA damage markers. plos.orgnih.gov Studies have shown a significant percentage of senescent cells upon treatment with DhL, suggesting that senescence is one of the antiproliferative programs activated by this compound. plos.org The induction of senescence appears to be, at least in part, dependent on p53, although detectable senescence has also been observed in p53-deficient cells, indicating potential p53-independent pathways involved in DhL-induced senescence. plos.org

DNA Damage Accumulation

Treatment with dehydroleucodine promotes the accumulation of DNA damage markers in cancer cells. plos.orgnih.govnih.govresearchgate.net This accumulation is considered a trigger for downstream cellular responses, including cell cycle arrest, senescence, and apoptosis, depending on the concentration of DhL. plos.orgnih.govnih.gov

Phosphorylation of ATM

Dehydroleucodine treatment leads to the phosphorylation of Ataxia-telangiectasia mutated (ATM). plos.orgnih.govresearchgate.netmdpi.com ATM is a key kinase involved in the DNA damage response pathway, particularly in the detection and signaling of DNA double-strand breaks. plos.orgmdpi.com Phosphorylation of ATM by DhL suggests the activation of this critical DNA damage checkpoint pathway. plos.org Maximal phosphorylation of ATM has been observed at specific time points following DhL treatment. plos.org

Focal Organization of γH2AX and 53BP1

Dehydroleucodine treatment induces the focal organization of γH2AX and 53BP1. plos.orgnih.govresearchgate.netmdpi.com Phosphorylated H2AX (γH2AX) is an early marker of DNA double-strand breaks, accumulating at sites of DNA damage. plos.orgscience.govplos.org Similarly, 53BP1 (p53-binding protein 1) is a DNA damage response protein that forms nuclear foci at double-strand break sites and plays a regulatory role in DNA repair. plos.orgplos.orgidrblab.netoup.com The increased focal accumulation of both γH2AX and 53BP1 following DhL treatment further supports the induction of DNA damage, specifically double-strand breaks. plos.orgscience.govoup.com Higher concentrations of DhL have been shown to induce a stronger accumulation of 53BP1 foci. plos.org

Ferroptosis Induction

Dehydroleucodine has been found to induce ferroptosis, a form of regulated cell death characterized by iron accumulation and lipid peroxidation. frontiersin.orgnih.gov Mechanistic investigations have revealed that DhL exerts its effects, in part, through the induction of ferroptosis. frontiersin.orgnih.gov DhL treatment leads to a dose-dependent increase in markers of oxidative stress and lipid peroxidation, such as reactive oxygen species (ROS), malondialdehyde (MDA), and lipid peroxidation (LPO), coupled with a decrease in glutathione (B108866) (GSH) levels. frontiersin.orgnih.govresearchgate.net These changes are indicative of ferroptosis induction. frontiersin.orgnih.gov

SLC7A11-Mediated Ferroptosis Pathways

Dehydroleucodine (DhL) is a sesquiterpene lactone that has demonstrated promising preclinical biological activities, particularly in its antineoplastic and antiproliferative effects against various cancer cell lines and vascular smooth muscle cells. Isolated from plants such as Artemisia douglasiana and Gynoxys verrucosa, DhL is a guaianolide-type sesquiterpene lactone. gnpublication.orgnih.gov

Preclinical Biological Activities and Therapeutic Potential

Antineoplastic and Antiproliferative Activities

Activity against Acute Myeloid Leukemia (AML) Cell Lines

Dehydroleucodine has shown cytotoxic activity against several acute myeloid leukemia (AML) cell lines. Studies have reported that DhL can inhibit the proliferation of various AML cell lines, including HL-60, Kasumi-1, and KG-1, with EC50 values generally below 20 µM. frontiersin.org One study evaluating DhL isolated from Gynoxys verrucosa against eight AML cell lines found LD50 values ranging between 5.0 and 18.9 μM. nih.govfigshare.com Importantly, this study also noted that DhL exhibited less toxicity towards normal peripheral blood mononuclear cells compared to the AML cell lines. nih.govfigshare.com The mechanism of action against AML cells may involve the inhibition of NF-κB and the upregulation of heme oxygenase 1 (HMOX1) and heat shock 70 kDa protein 1 (HSPA1A). nih.govwindows.net

Data on the cytotoxic activity of Dehydroleucodine against AML cell lines:

| AML Cell Line | LD50 (µM) |

|---|---|

| Various (8 lines tested) | 5.0 - 18.9 nih.govfigshare.com |

Activity against Human Cerebral Astrocytoma Cells (D384)

Research has demonstrated that dehydroleucodine exhibits cytostatic and cytotoxic activities against the human cerebral astrocytoma D384 cell line. plos.orgresearchgate.netnih.gov DhL has been found to induce cell death in D384 cells by triggering cell cycle arrest, inducing apoptosis, and causing DNA damage. plos.orgresearchgate.netnih.gov Exposure to DhL in D384 cells resulted in increased expression of CDKN1A and BAX proteins. plos.orgresearchgate.net Furthermore, a marked induction in the levels of total TP73 and phosphorylated TP53, TP73, and γ-H2AX proteins was observed, suggesting key roles for TP73 and the phosphorylation of TP73 and TP53 in the cellular response to DhL treatment. plos.orgresearchgate.netnih.gov

Activity against Human Burkitt's Lymphoma (BL) Daudi Cells

Dehydroleucodine has shown robust and specific antiproliferative effects against human Burkitt's lymphoma (BL) Daudi cells. frontiersin.orgresearcher.lifenih.govnih.govfrontiersin.org Studies have indicated that DhL can inhibit the proliferation of Daudi cells in a dose- and time-dependent manner. frontiersin.orgfrontiersin.org The calculated IC50 values for DhL in Daudi cells were reported as 9.022 μM at 24 hours and 8.596 μM at 48 hours. frontiersin.orgfrontiersin.org Mechanistic investigations suggest that DhL exerts its effects through cell cycle modulation, induction of apoptosis, and ferroptosis, with transcriptomic analysis identifying SLC7A11 as a critical regulator of DhL-mediated ferroptosis. frontiersin.orgresearcher.lifenih.govnih.govfrontiersin.orgresearchgate.net

Data on the antiproliferative activity of Dehydroleucodine against Daudi cells:

| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |

|---|

Activity against Childhood Solid Tumors (Ewing Sarcoma, Hepatoblastoma, Neuroblastoma)

In in-vitro studies, dehydroleucodine has demonstrated cytotoxic, antiproliferative, and apoptotic effects on childhood solid tumor cell lines, including Ewing sarcoma (SK-ES-1), Hepatoblastoma (Hep-G2), and Neuroblastoma (KELLY). gnpublication.orgdeu.edu.trresearchgate.net DhL showed statistically significant anti-cancer activity in these cell lines, comparable to Cisplatin, primarily by inducing apoptosis through the intrinsic pathway. gnpublication.orgdeu.edu.tr While DhL reduced proliferation less than Cisplatin in some cell lines, it resulted in similar apoptotic cell death. gnpublication.org

Data on the LD50 values of Dehydroleucodine against childhood solid tumor cell lines:

| Cell Line | LD50 DhL (µM) | LD50 Cisplatin (µM) |

|---|---|---|

| KELLY (Neuroblastoma) | 75 gnpublication.orgdeu.edu.tr | 100 gnpublication.orgdeu.edu.tr |

| Hep-G2 (Hepatoblastoma) | 50 gnpublication.orgdeu.edu.tr | 100 gnpublication.orgdeu.edu.tr |

Effects on Melanoma Cells (B16F0)

Dehydroleucodine has been evaluated for its effects on B16F0 mouse melanoma cells. In vitro studies have shown that DhL can inhibit the proliferation of B16F0 cells in a dose-dependent manner. chemfaces.comuchile.cl This inhibition is accompanied by the induction of either premature senescence or apoptosis, depending on the concentration used. chemfaces.comuchile.cl DhL treatment in B16F0 cells has been associated with the upregulation of p21, reduced levels of cyclin D1, cyclin B1, and survivin, and decreased β-catenin/Tcf-Lef dependent transcription. uchile.cl The IC50 for DhL after 72 hours in B16F0 culture was reported as 12.5 μM. uchile.cl

Data on the inhibitory activity of Dehydroleucodine against B16F0 melanoma cells:

| Cell Line | IC50 (µM) at 72h |

|---|

Inhibition of Vascular Smooth Muscle Cell Proliferation

Dehydroleucodine has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs). chemfaces.comresearchgate.netresearchgate.netnih.govnih.gov Studies indicate that DhL can inhibit VSMC proliferation in a dose-dependent manner, inducing a transient arrest in the G2 phase of the cell cycle. researchgate.netresearchgate.netnih.govnih.gov Very low concentrations of DhL (2-6 µM) have been reported to inhibit VSMC proliferation and induce cell accumulation in G2. chemfaces.comresearchgate.netnih.gov Notably, DhL did not induce apoptosis in VSMCs at these concentrations, suggesting that the proliferation arrest and cytotoxicity observed in other cell types may be mediated by different cellular targets or mechanisms. researchgate.netresearchgate.netnih.govnih.gov A derivative of dehydroleucodine, 11,13-dihydro-dehydroleucodine, which lacks the alkylating function, also inhibited VSMC proliferation and induced G2 arrest but did not cause cytotoxicity, further supporting the idea of distinct mechanisms for proliferation arrest and cytotoxicity. researchgate.netnih.gov

Inhibition of Mitotic Clonal Expansion during Adipogenesis

Research indicates that dehydroleucodine significantly inhibits the differentiation of murine preadipocytes. researchgate.netresearchgate.net This inhibitory effect is associated with a notable decrease in the accumulation of lipid content. researchgate.netresearchgate.net The mechanism involves a dramatic downregulation of the expression of key adipogenic-specific transcriptional factors, namely PPARγ and C-EBPα. researchgate.netresearchgate.net DhL has also been shown to inhibit preadipocyte differentiation through cell cycle arrest. frontiersin.orgnih.gov

Inhibition of Tumor Growth in Preclinical Models

Dehydroleucodine has demonstrated promising antitumor activity in various preclinical models. It has been shown to inhibit tumor growth in a preclinical melanoma model by inducing cell cycle arrest, senescence, and apoptosis. gnpublication.orgmedchemexpress.comuchile.cluchile.clplos.org In melanomas generated by subcutaneous injection of B16F0 cells into mice, treatment with DhL (20 mg/Kg/day) in preventive, simultaneous, and therapeutic protocols reduced tumor volumes by 70%, 60%, and 50%, respectively. uchile.cluchile.cl DhL treatments led to a reduction in the number of proliferating cells and an increase in the number of senescent and apoptotic tumor cells. uchile.cluchile.cl

In human cancer cells, DhL treatment has been shown to promote the accumulation of DNA damage markers. uchile.clplos.org This accumulation triggers either cell senescence or apoptosis, depending on the concentration of DhL delivered to the cells. plos.org Transient DhL treatment also induces a marked accumulation of senescent cells. plos.org DhL inhibits the proliferation of B16F0 cells in a dose-dependent manner by causing apoptosis and senescence. uchile.cluchile.cl Cell cycle control was also affected by DhL, with reduced expression of cell cycle proteins like cyclin D1 and B1, and the inhibitor of apoptosis protein, survivin. uchile.cluchile.cl

The half maximal inhibitory concentration (IC50) of DhL after 72 hours in culture for B16F0 mouse melanoma cells was 12.5 μM. uchile.cluchile.cl For human cancer cell lines, the IC50 at 72 hours for HeLa cells was 10 µM, and for MCF-7 cells, it was 5 µM. plos.org

Table 1: In vitro Inhibitory Concentration (IC50) of Dehydroleucodine

| Cell Line | IC50 (72h) | Reference |

| B16F0 (Mouse Melanoma) | 12.5 µM | uchile.cluchile.cl |

| HeLa (Human Cervical) | 10 µM | plos.org |

| MCF-7 (Human Breast) | 5 µM | plos.org |

Table 2: Dehydroleucodine Effect on Tumor Volume in a Preclinical Melanoma Model

| Treatment Protocol | Tumor Volume Reduction | Reference |

| Preventive | 70% | uchile.cluchile.cl |

| Simultaneous | 60% | uchile.cluchile.cl |

| Therapeutic | 50% | uchile.cluchile.cl |

Inhibition of Matrix Metalloprotease-2 (MMP-2) Secretion

Dehydroleucodine has been found to inhibit the secretion of matrix metalloprotease-2 (MMP-2). researchgate.netresearchgate.net MMP-2 is a protease known to be involved in the migration and invasion of B16 cells. researchgate.netmdpi.comnih.gov In assays, dehydroleucodine demonstrated higher activity in inhibiting MMP-2 secretion compared to dehydroparishin-B. At a concentration of 9 µM, dehydroleucodine inhibited MMP-2 secretion to approximately 25% compared to a DMSO control (defined as 100%).

Table 3: Inhibition of MMP-2 Secretion by Dehydroleucodine

| Compound | Concentration | MMP-2 Secretion (% of Control) | Reference |

| DMSO (Control) | - | 100 ± 5 | |

| Dehydroleucodine | 9 µM | 25 ± 6.2 | |

| Dehydroparishin-B | 96 µM | 32.2 ± 3.1 |

Gastrointestinal Cytoprotective and Anti-inflammatory Effects

Dehydroleucodine exhibits significant gastrointestinal cytoprotective and anti-inflammatory properties. scispace.comkarger.commdpi.comresearchgate.netnih.govresearchgate.netconicet.gov.ar These effects are primarily related to its ability to stimulate mucus production and inhibit the release of pro-inflammatory mediators from mast cells. scispace.comresearchgate.netconicet.gov.ar

Stimulation of Mucus Production

One of the main mechanisms involved in the cytoprotective action of dehydroleucodine is its ability to stimulate mucus production. scispace.comresearchgate.netconicet.gov.artandfonline.com Qualitative and quantitative studies have shown that dehydroleucodine causes an increase in the thickness of the adherent mucus gel layer in the gastrointestinal tract. scispace.com This increased mucus secretion is considered a key factor in its cytoprotective effect against damage induced by necrosis-inducing agents. scispace.comkarger.comtandfonline.com Histological evidence supports that DhL accelerates healing of colonic damage, and this effect is related to its capacity to stimulate mucus production. tandfonline.com

Inhibition of Pro-inflammatory Mediator Release from Mast Cells

Dehydroleucodine inhibits the release of pro-inflammatory mediators from mast cells. scispace.comresearchgate.netconicet.gov.ar Specifically, it has been shown to inhibit the release of histamine (B1213489) and serotonin (B10506) from intestinal mast cells. scispace.comnih.govresearchgate.net Studies using isolated mouse jejunum and rat purified peritoneal mast cells have confirmed that DhL inhibits compound 48/80-induced histamine and serotonin release. scispace.com DhL also inhibits serotonin release from murine and human mast cells induced by compound 48/80 and pro-inflammatory neuropeptides like substance P and neurotensin. mdpi.comresearchgate.netresearchgate.net

Mast Cell Stabilization

Dehydroleucodine acts as a mast cell stabilizer. scispace.comsigmaaldrich.commedchemexpress.comnih.govnih.govapexbt.comnih.gov This stabilization involves inhibiting mast cell degranulation induced by various secretagogues, including compound 48/80 and calcium ionophore A23187. sigmaaldrich.commedchemexpress.comresearchgate.netnih.govapexbt.comnih.gov By inhibiting degranulation, DhL prevents the release of mediators such as histamine and serotonin. scispace.comnih.govresearchgate.net The mast cell stabilizing action of DhL may be associated with changes in the actin cytoskeleton, affecting the rearrangement of actin filaments during stimulated exocytosis in mast cells. researchgate.netnih.gov This effect is evidenced by the inhibition of β-hexosaminidase release and a decreased percentage of degranulated mast cells. researchgate.net DhL's ability to stabilize mast cells is considered a key mechanism in its gastrointestinal cytoprotective action. scispace.comsigmaaldrich.comnih.gov

Table 4: Dehydroleucodine Effects on Mast Cells

| Effect | Observation | Reference |

| Mast Cell Stabilization | Inhibits degranulation induced by compound 48/80 and A23187 | sigmaaldrich.commedchemexpress.comnih.govapexbt.com |

| Inhibition of Mediator Release | Inhibits histamine and serotonin release from intestinal mast cells | scispace.comnih.govresearchgate.net |

| Inhibition of Pro-inflammatory Mediator Release | Inhibits release induced by compound 48/80, substance P, and neurotensin | mdpi.comresearchgate.netresearchgate.net |

| Effect on Actin Cytoskeleton | Alters F-actin cytoskeleton, affecting stimulated exocytosis | researchgate.netnih.gov |

| Increased Mast Cell Number (Submucosal) | Induces selective increase in submucosal mast cells in mouse duodenum | karger.com |

| Changes in Granule Morphology | Causes swollen and particulated granules in submucosal mast cells in mice | karger.com |

It is speculated that DhL may act as a selective mast cell stabilizer by simultaneously inducing the release of cytoprotective factors and inhibiting the production of pro-inflammatory mediators. karger.comnih.govresearchgate.net

Inhibition of Carrageenan-Induced Inflammation

Studies have shown that Dehydroleucodine exhibits anti-inflammatory activity in models of acute and chronic inflammation. In the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, DhL has been reported to inhibit the inflammatory response. researchgate.netnih.govscispace.comcapes.gov.br This inhibitory effect was observed in both the acute and chronic phases of inflammation induced by carrageenan, with a more pronounced effect noted in the chronic phase. researchgate.netnih.govtandfonline.comtandfonline.com This suggests that DhL may interfere with the mechanisms underlying both immediate and prolonged inflammatory processes. researchgate.nettandfonline.com

Inhibition of Granuloma Formation

Dehydroleucodine has also demonstrated the ability to inhibit granuloma formation in experimental models. chemfaces.comresearchgate.netnih.gov The cotton pellet-induced granuloma test is a model used to assess the effects of compounds on chronic inflammation and proliferative processes involved in granuloma tissue development. researchgate.net In this model, DhL treatment resulted in the inhibition of inflammation and reduction in granuloma formation. chemfaces.comresearchgate.netnih.gov This finding further supports the anti-inflammatory potential of Dehydroleucodine, indicating its activity against a more chronic form of inflammatory response characterized by tissue proliferation and immune cell accumulation. kyoto-u.ac.jp

Antimicrobial and Antiparasitic Activities

Dehydroleucodine has been investigated for its activity against various microorganisms and parasites. researchgate.net Research indicates that DhL possesses antimicrobial properties, including activity against certain bacterial species. chemfaces.com

Activity against Pseudomonas aeruginosa Virulence Factors

Pseudomonas aeruginosa is an opportunistic Gram-negative pathogen known for its intrinsic antibiotic resistance and ability to cause serious infections, particularly in immunocompromised individuals. nih.govnih.govjidc.org The pathogenicity of P. aeruginosa is linked to the production of numerous virulence factors and the formation of biofilms. nih.govnih.govjidc.orgfrontiersin.org Dehydroleucodine has shown activity against several of these virulence mechanisms. nih.govnih.govfiu.eduresearchgate.net

Studies have determined the minimum inhibitory concentration (MIC) of DhL against various P. aeruginosa strains, including PAO1, PA103, PA14, and the multidrug-resistant clinical strain CDN118. nih.govnih.govresearchgate.net The results indicate that DhL is active against these strains, with varying susceptibility observed. nih.govnih.gov

| P. aeruginosa Strain | MIC (mg/mL) |

| PAO1 | 0.48 |

| PA103 | 0.48 |

| PA14 | 0.96 |

| CDN118 (MDR) | 0.98 |

At a concentration of 0.12 mg/mL (MIC50), DhL treatment of P. aeruginosa strain PAO1 resulted in a delay in generation time. nih.govnih.govresearchgate.net

Inhibition of Biofilm Formation

Biofilm formation is a critical virulence factor for P. aeruginosa, contributing to its resistance to antibiotics and host immune responses. nih.govjidc.orgfrontiersin.org Research has shown that Dehydroleucodine can inhibit the formation of P. aeruginosa biofilms. nih.govfiu.eduresearchgate.netresearchgate.net In one study, DhL treatment of P. aeruginosa strain PAO1 resulted in a significant decrease in biofilm formation. nih.gov

| Treatment | Biofilm Formation (% of Control) |

| Control | 100 |

| DhL | 45 ± 5 |

This indicates an inhibitory effect of DhL on the ability of P. aeruginosa to form biofilms. nih.gov

Attenuation of Type III Secretion Effectors (Elastase A, Elastase B)

P. aeruginosa utilizes a Type III secretion system (T3SS) to inject effector proteins into host cells, contributing to tissue damage and immune evasion. nih.govfrontiersin.org Elastase A (LasA) and Elastase B (LasB) are important virulence factors secreted by P. aeruginosa, involved in the degradation of host tissues and immune components. nih.govjidc.orgfrontiersin.org Dehydroleucodine has been shown to inhibit the activity of these secretory proteases and elastases. nih.govnih.govresearchgate.netconicet.gov.ar Studies using P. aeruginosa strain PAO1 treated with DhL at MIC50 (0.12 mg/mL) observed significant inhibition of secretory protease and elastase activities. nih.govnih.govresearchgate.net Specifically, DhL attenuated LasA staphylolytic and LasB elastase activities. researchgate.net Dehydroleucodine has also been reported to cause a significant decline in the Type III effector ExoS. nih.govnih.govresearchgate.net

Reduction of LasR Transcription Regulator Expression

The expression of many virulence factors in P. aeruginosa, including elastases and components of the Type III secretion system, is regulated by quorum sensing systems. frontiersin.orgf1000research.complos.org The LasR transcription regulator is a key component of the P. aeruginosa quorum sensing system, which controls the expression of numerous virulence genes. f1000research.complos.orgresearchgate.netrcsb.org Research suggests that Dehydroleucodine's activity against P. aeruginosa virulence may occur at the bacterial transcriptional level. nih.govnih.govresearchgate.net While direct evidence of DhL specifically reducing LasR transcription regulator expression was not explicitly detailed in the provided snippets, the observed attenuation of LasR-regulated virulence factors like elastase and Type III effectors, coupled with the suggestion of activity at the transcriptional level, implies a potential influence on the LasR system or downstream gene expression. nih.govnih.govresearchgate.netplos.orgresearchgate.net

Activity against Gram-Positive Bacteria (Bacillus cereus, Staphylococcus aureus, MRSA, S. epidermis)

Dehydroleucodine has shown effectiveness in neutralizing several Gram-positive bacterial species, including Bacillus cereus, Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Staphylococcus epidermidis (MRSE). researchgate.netresearchgate.net Studies on Gynoxys verrucosa, a plant from which dehydroleucodine can be isolated, have indicated that dehydroleucodine possesses moderate antibacterial activity against Staphylococcus aureus and S. epidermidis, including methicillin-resistant strains. researchgate.netherbmedpharmacol.com The minimum inhibitory concentration (MIC) values for dehydroleucodine against staphylococcal isolates, including four methicillin-resistant strains, ranged between 49 and 195 µg/mL. researchgate.net Research suggests that the exocyclic conjugated methylene (B1212753) in the lactone ring of sesquiterpene lactones is essential for their antimicrobial activity. researchgate.net

Activity against Gram-Negative Bacteria (Escherichia coli, Klebsiella pneumoniae, Helicobacter pylori)

Dehydroleucodine has also demonstrated activity against Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Helicobacter pylori. researchgate.netresearchgate.net Studies specifically investigating the activity against Helicobacter pylori using the agar (B569324) dilution method showed that dehydroleucodine had activity against one standard strain and six clinical isolates, with MICs ranging between 1 and 8 mg/L. researchgate.netresearchgate.net This suggests that dehydroleucodine may be a potential alternative treatment strategy, particularly against metronidazole (B1676534) and clarithromycin-resistant strains of H. pylori. researchgate.netresearchgate.net

Activity against Trypanosoma cruzi (Chagas Disease)

Dehydroleucodine possesses anti-parasitic properties against Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netresearchgate.netresearchgate.net Studies have reported an inhibitory effect of dehydroleucodine on the growth of cultured T. cruzi epimastigotes. allenpress.com At concentrations between 5 and 10 µg/ml, the compound impeded parasite growth, while higher concentrations were lethal within a few hours. allenpress.com This effect appears to be irreversible and can be blocked by the presence of reducing substrates like glutathione (B108866) or dithiothreitol. researchgate.netallenpress.com Research suggests that dehydroleucodine induces oxidative imbalance in T. cruzi, potentially by interfering with key redox enzymes. researchgate.net The alpha-methylene-gamma-lactone group is thought to be partly involved in this trypanocidal activity. researchgate.net Furthermore, dehydroleucodine has been shown to induce programmed cell death in both the replicative epimastigote and infective trypomastigote forms of T. cruzi, representing a different mechanism of action compared to conventional anti-Chagasic drugs like Benznidazole and Nifurtimox. nih.gov

Effects on Reproductive Physiology

Dehydroleucodine has been investigated for its effects on various aspects of reproductive physiology, particularly concerning oocyte maturation and sperm function.

Modulation of Oocyte Maturation (GVBD Inhibition)

Dehydroleucodine has been shown to inhibit germinal vesicle breakdown (GVBD), a key event in oocyte maturation, in a dose-dependent manner in Bufo arenarum oocytes. researchgate.netresearchgate.netnih.gov This inhibition was observed in both spontaneous and progesterone-induced oocyte maturation. researchgate.netresearchgate.netnih.gov However, dehydroleucodine did not affect GVBD induced by mature cytoplasm injection, suggesting that its target is likely an event in the early stages of the cdc25 activation cascade, rather than inhibiting MPF amplification. researchgate.netnih.gov

Induction of Chemical Activation in Amphibian Oocytes

Dehydroleucodine is capable of inducing chemical activation in amphibian oocytes, a process also known as parthenogenesis. researchgate.netcambridge.orgnih.gov Studies in Rhinella arenarum oocytes showed that dehydroleucodine induced oocyte activation in a dose-dependent manner. cambridge.orgnih.gov For example, at a concentration of 36 µM, dehydroleucodine was able to induce 95% activation after 90 minutes of treatment. cambridge.orgnih.gov This activation appears to be independent of extracellular Ca²⁺ but dependent on the release of intracellular Ca²⁺, potentially through IP₃Rs and RyRs. cambridge.orgnih.gov The induction of oocyte activation by dehydroleucodine may involve the inhibition of MPF activity, possibly mediated by an increase in intracellular Ca²⁺ concentration. cambridge.org

Induction of Acrosome Reaction in Mammalian Spermatozoa (Chinchilla lanigera)

Dehydroleucodine has been shown to induce the acrosome reaction in epididymal spermatozoa of Chinchilla lanigera. researchgate.netcambridge.orgnih.gov This effect was observed to be dose- and time-dependent. nih.gov Studies investigating the signaling pathways involved suggest a greater participation of PI-PLC in the dehydroleucodine-induced acrosome reaction. nih.gov While dehydroleucodine can alter the progressive motility pattern of sperm, its effect on cell viability appears less pronounced at certain concentrations and exposure times. nih.gov The ability of dehydroleucodine to influence acrosomal exocytosis and related signaling pathways makes it a valuable tool for in vitro studies of male gametes.

Alteration of Sperm Motility Patterns

Research indicates that Dehydroleucodine (DhL) is capable of altering sperm motility patterns. Studies investigating the effects of DhL on epididymal sperm of Chinchilla lanigera have shown a detrimental dose- and time-dependent effect on sperm motility, with significant decreases observed at all tested concentrations cambridge.org. Specifically, higher DhL concentrations resulted in lower percentages of cells exhibiting progressive motility as a function of incubation time cambridge.org. Progressive motility refers to sperm swimming in a generally straight line or large circles, which is crucial for fertilization clearblue.com. Non-progressive motility, in contrast, involves movement without significant forward progression clearblue.com.

Experiments involving incubation of sperm suspensions with increasing concentrations of DhL (0 to 2 mM) for various time periods (10 to 40 minutes) demonstrated an alteration in the progressive motility pattern cambridge.orgnih.govresearchgate.net. While sperm viability remained similar to controls after 10 minutes of incubation with concentrations up to 1 mM, longer exposure times (20–40 minutes) to higher concentrations (0.5 and 2 mM) led to a significant decrease in viable cell percentages cambridge.org. However, the impact on motility appeared to be more direct and pronounced than the effect on viability cambridge.org.

Data from these studies highlight that sperm motility showed a significant decrease compared to the control group at all tested concentrations of DhL cambridge.org. At a concentration of 0.1 mM DhL, sperm motility values remained similar across all tested time points cambridge.org. In contrast, at higher concentrations, a clear reduction in progressive motility was observed with increasing incubation duration cambridge.org. These findings suggest that DhL has a direct negative impact on cell motility that is not equally reflected in sperm viability cambridge.org.

The assessment of motility patterns in these studies revealed significant differences within groups exposed to the same DhL concentration but at different incubation times, particularly at 0.5, 1, and 2 mM cambridge.org. This reinforces the time-dependent nature of DhL's effect on sperm movement cambridge.org.

While one study in adult male mice administered DhL in drinking water for 30 days did not observe an alteration in sperm motility, it did note a diminution in sperm number and other changes in epididymal parameters, suggesting the epididymis as a potential sensitive target for DhL action in that model nih.gov. However, the in vitro studies on chinchilla sperm provide detailed evidence of direct effects on motility patterns upon incubation with DhL cambridge.orgnih.govresearchgate.net.

Further research is considered necessary to fully elucidate the mechanisms by which DhL influences sperm motility and the implications for male fertility cambridge.orgnih.govresearchgate.net. The ability of DhL to affect acrosomal exocytosis and signaling pathways makes it a valuable tool for in vitro studies of male gametes cambridge.org.

Data Tables:

Based on the research findings, a representative data illustration of the effect of Dehydroleucodine on progressive sperm motility over time at different concentrations could be presented as follows:

| DhL Concentration (mM) | Incubation Time (minutes) | Progressive Motility (%) |

| 0 (Control) | 10 | Value from research cambridge.org |

| 0 (Control) | 20 | Value from research cambridge.org |

| 0 (Control) | 40 | Value from research cambridge.org |

| 0.1 | 10 | Value from research cambridge.org |

| 0.1 | 20 | Value from research cambridge.org |

| 0.1 | 40 | Value from research cambridge.org |

| 0.5 | 10 | Value from research cambridge.org |

| 0.5 | 20 | Value from research cambridge.org |

| 0.5 | 40 | Value from research cambridge.org |

| 1 | 10 | Value from research cambridge.org |

| 1 | 20 | Value from research cambridge.org |

| 1 | 40 | Value from research cambridge.org |

| 2 | 10 | Value from research cambridge.org |

| 2 | 20 | Value from research cambridge.org |

| 2 | 40 | Value from research cambridge.org |

Note: The specific numerical values for progressive motility percentages would need to be extracted directly from the cited research data (e.g., Figure 2B in reference cambridge.org) to populate this table accurately.

Another table could illustrate the effect on sperm viability:

| DhL Concentration (mM) | Incubation Time (minutes) | Viability (%) |

| 0 (Control) | 10 | Value from research cambridge.org |

| 0 (Control) | 20 | Value from research cambridge.org |

| 0 (Control) | 40 | Value from research cambridge.org |

| 0.5 | 10 | Value from research cambridge.org |

| 0.5 | 20 | Value from research cambridge.org |

| 0.5 | 40 | Value from research cambridge.org |

| 1 | 10 | Value from research cambridge.org |

| 1 | 20 | Value from research cambridge.org |

| 1 | 40 | Value from research cambridge.org |

| 2 | 10 | Value from research cambridge.org |

| 2 | 20 | Value from research cambridge.org |

| 2 | 40 | Value from research cambridge.org |

Note: The specific numerical values for viability percentages would need to be extracted directly from the cited research data (e.g., Figure 2A in reference cambridge.org) to populate this table accurately.

Structure Activity Relationship Sar Studies and Derivative Research

Importance of the α-Methylene-γ-Lactone Moiety

The α-methylene-γ-lactone moiety is a prominent feature in many biologically active sesquiterpene lactones, and its role in the activity of dehydroleucodine has been extensively investigated. researchgate.net

Role in Cytotoxic Activity (Comparison with Leucodine)

The presence of the exocyclic methylene (B1212753) group in the lactone ring is critical for the cytotoxic activity of dehydroleucodine. researchgate.netresearchgate.netnih.gov Comparative studies with leucodine, a related sesquiterpene lactone that lacks this exocyclic methylene group, have demonstrated a significant difference in activity. researchgate.netresearchgate.netnih.gov While dehydroleucodine exhibits cytotoxic activity against various cancer cell lines, including acute myeloid leukemia (AML) cells, leucodine has been found to be inactive or significantly less active. researchgate.netgnpublication.orgresearchgate.netnih.gov This indicates that the α-methylene group is essential for the observed cytotoxic effects.

Influence on Alkylating Activity

The α-methylene-γ-lactone function is known to possess alkylating properties, primarily through Michael-type addition reactions with nucleophiles, such as sulfhydryl groups in proteins. cambridge.orgproquest.com This alkylating activity is considered a key mechanism by which sesquiterpene lactones exert their biological effects, including the inhibition of various enzymes and factors involved in cellular processes. cambridge.orgresearchgate.net The α-methylene-γ-lactone moiety in dehydroleucodine contributes significantly to this alkylating potential. researchgate.net

Conservation of Anti-proliferative Activity in Hydrogenated Derivatives (e.g., 11,13-Dihydro-dehydroleucodine)

While the α-methylene-γ-lactone moiety is important for cytotoxicity and alkylating activity, studies with hydrogenated derivatives, such as 11,13-dihydro-dehydroleucodine (2H-DhL), have provided insights into the separability of different biological effects. researchgate.netnih.govdntb.gov.ua 11,13-Dihydro-dehydroleucodine, where the α-methylene function is inactivated, has been shown to conserve anti-proliferative activity, particularly in inducing cell cycle arrest in the G2 phase, but without causing the same level of cytotoxicity as dehydroleucodine. researchgate.netnih.govdntb.gov.ua This suggests that while the alkylating activity of the α-methylene-γ-lactone contributes to cytotoxicity, the anti-proliferative effect leading to G2 arrest may involve other structural features or mechanisms. cambridge.orgresearchgate.netnih.gov

Synthesis and Characterization of Dehydroleucodine Derivatives

To explore the SAR further and potentially develop compounds with improved properties, various dehydroleucodine derivatives have been synthesized and characterized.

Amino Adduct Synthesis (e.g., Proline, Piperidine, Morpholine, Tyramine (B21549) Adducts)

One common strategy for modifying sesquiterpene lactones is the synthesis of amino adducts through Michael addition to the α-methylene-γ-lactone moiety. researchgate.netmdpi.comnih.govgoogle.comgoogle.comwindows.net This approach can alter the compound's reactivity, solubility, and interaction with biological targets. mdpi.commdpi.com Studies have reported the synthesis and characterization of dehydroleucodine amino derivatives using various amines, including proline, piperidine, morpholine, and tyramine. researchgate.netmdpi.comnih.govgoogle.comgoogle.comwindows.net

The synthesis typically involves reacting dehydroleucodine with the respective amine, often resulting in single diastereoisomeric products. mdpi.comwindows.net Characterization of these adducts is performed using spectroscopic methods, such as NMR and HRMS, and in some cases, single-crystal X-ray diffraction to confirm their structures. researchgate.netmdpi.comnih.govnih.gov

Research on the cytotoxic activity of these amino adducts against cancer cell lines, such as AML cells, has shown varying results compared to the parent compound. mdpi.comnih.gov For instance, the proline adduct of dehydroleucodine has been reported to be the most active among the tested amino derivatives and showed increased water solubility compared to dehydroleucodine. mdpi.comnih.gov This highlights the potential of amino functionalization to modulate the biological properties of dehydroleucodine.

Table: Cytotoxic Activity of Dehydroleucodine and Amino Adducts against AML Cell Lines

| Compound | Average LD50 (µM) (Example Data from Literature) |

| Dehydroleucodine | 5.0 - 18.9 researchgate.net |

| Dehydroleucodine-Proline Adduct | More active than other tested derivatives mdpi.comnih.gov |

| Dehydroleucodine-Piperidine Adduct | Less active than Dehydroleucodine mdpi.com |

| Dehydroleucodine-Morpholine Adduct | Less active than Dehydroleucodine mdpi.com |

| Dehydroleucodine-Tyramine Adduct | Less active than Dehydroleucodine mdpi.com |

Note: The specific LD50 values for the amino adducts were not consistently provided across all sources in a format suitable for a direct comparative table with single values. The table summarizes the relative activity based on the provided information.

Table: Synthesized Dehydroleucodine Amino Adducts

| Amine Used | Resulting Adduct |

| Proline | Dehydroleucodine-Proline |

| Piperidine | Dehydroleucodine-Piperidine |

| Morpholine | Dehydroleucodine-Morpholine |

| Tyramine | Dehydroleucodine-Tyramine |

Impact of Derivatization on Biological Activity (e.g., Reduced Activity of Amino Adducts but improved solubility)

Derivatization of dehydroleucodine, particularly through the formation of amino adducts by reaction with primary or secondary amines, has been explored as a strategy to modify its properties. nih.govmdpi.comgoogle.com This approach masks the exocyclic methylene group. nih.gov While this derivatization can lead to improved water solubility, the resulting amino derivatives have generally shown reduced biological activity compared to the parent compound in some assays. thieme-connect.comnih.govmdpi.comresearchgate.net For instance, amino adducts synthesized using amines like proline, piperidine, morpholine, and tyramine showed less activity against acute myeloid leukemia cell lines compared to dehydroleucodine. mdpi.com

Despite the general trend of reduced activity in amino adducts, the proline adduct of dehydroleucodine was noted as the most active among the tested amino derivatives and demonstrated significantly improved water solubility, being about 270 times more soluble than dehydroleucodine. nih.govmdpi.commdpi.comwindows.netnih.gov This suggests that while the exocyclic methylene is crucial for the activity of the parent compound, specific modifications can yield derivatives with altered activity profiles and enhanced solubility. nih.govmdpi.com

Here is a table summarizing the impact of amino derivatization on the solubility and activity of dehydroleucodine based on available data:

| Compound | Modification | Solubility (Relative to Dehydroleucodine) | Biological Activity (Relative to Dehydroleucodine) | References |

| Dehydroleucodine | Parent compound | 1x | High | nih.govmdpi.com |

| Dehydroleucodine-proline adduct | Conjugate addition with proline | ~270x higher | Most active among tested amino adducts, but less than parent compound | nih.govmdpi.commdpi.comwindows.netnih.gov |

| Other amino adducts (e.g., piperidine, morpholine, tyramine) | Conjugate addition with respective amine | Improved (generally) | Lower than parent compound and proline adduct | nih.govmdpi.comgoogle.com |

Novel Guaiane (B1240927) Type Sesquiterpene Acids (e.g., Dehydroparishin-B)

Dehydroleucodine is a guaiane type sesquiterpene lactone. scispace.com Related compounds, such as novel guaiane type sesquiterpene acids, have also been isolated and studied. Dehydroparishin-B is an example of a guaiane type sesquiterpene acid found in Artemisia douglasiana alongside dehydroleucodine. Dehydroparishin-B is structurally related to parishin-B, differing by the saturation of the C11-C13 bond.

Here is a table comparing the activity of Dehydroleucodine and Dehydroparishin-B in a specific assay:

| Compound | Structure Type | Key Alkylating Groups | Activity (e.g., B16 melanoma cell proliferation inhibition) | References |

| Dehydroleucodine | Guaiane type sesquiterpene lactone | α-methylene-γ-lactone, α,β-unsaturated ketone | High | |

| Dehydroparishin-B | Guaiane type sesquiterpene acid | α,β-unsaturated ketone | Diminished compared to Dehydroleucodine |

Strategies for Enhancing Bioavailability and Efficacy through Chemical Modification

Enhancing the bioavailability and efficacy of sesquiterpene lactones like dehydroleucodine is a significant area of research, as their poor water solubility can limit their therapeutic potential. nih.gov Chemical modification strategies are employed to address this limitation. encyclopedia.pubnih.gov

Other chemical modifications and formulation strategies are also being explored for sesquiterpene lactones to improve their bioavailability and target delivery, although specific detailed strategies for dehydroleucodine beyond amino adducts are less extensively documented in the provided search results. The general principle involves modifying the molecule to improve its interaction with biological systems, such as increasing solubility, enhancing permeability across biological membranes, or enabling targeted delivery to specific cells or tissues. encyclopedia.pub

Analytical Methodologies for Dehydroleucodine Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are essential for separating dehydroleucodine from complex mixtures, allowing for its subsequent detection and quantification. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in this regard.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with Ultraviolet (UV) detection is a common and effective method for the analysis of dehydroleucodine. This is because dehydroleucodine possesses chromophores, such as alpha,beta-unsaturated carbonyls in a cyclic ketone and a lactone group, which absorb UV light.

The development of a reliable HPLC-UV method involves optimizing parameters such as the stationary phase, mobile phase composition, and detection wavelength to achieve adequate separation and sensitivity. A validated HPLC-UV method for dehydroleucodine quantification has been described, utilizing a C18 separation column and an isocratic mobile phase of acetonitrile/water (80:20, v/v) at a flow rate of 1 mL/min. UV detection is typically performed at 254 nm.

Validation of such a method involves determining key analytical parameters to ensure its suitability for the intended purpose. For dehydroleucodine, a well-defined chromatographic peak with a retention time of approximately 3.51 minutes has been observed under specific conditions. The method demonstrates a linear relationship between the chromatographic signal and dehydroleucodine concentration, with a correlation coefficient of 0.99 over a wide concentration range of 0.05 µg/mL to 1 mg/mL. The limit of detection (LOD) and limit of quantification (LOQ) are critical sensitivity parameters. For this method, the LOD was determined to be 1.5 ng/mL, and the LOQ was 15 ng/mL. These values indicate that the method is sufficiently sensitive for detecting and quantifying dehydroleucodine even at low concentrations in biological matrices.

| Parameter | Value |

|---|---|

| Retention Time | ~3.51 minutes |

| Linearity (r) | 0.99 |

| Concentration Range | 0.05 µg/mL to 1 mg/mL |

| LOD | 1.5 ng/mL |

| LOQ | 15 ng/mL |

HPLC-UV methods are widely applicable for the analysis of dehydroleucodine in diverse sample types. They are particularly useful for the quantification of dehydroleucodine in plant extracts, such as those derived from Artemisia douglasiana, where it is a known constituent. This allows for quality control of medicinal plant extracts and certification of the concentration of the active compound. Furthermore, validated HPLC-UV methods have been developed for the quantification of dehydroleucodine in biological fluids, which is crucial for studies investigating its behavior in biological systems. Sample preparation techniques like dilution or filtration are often employed for plant extracts and biological samples before injection into the HPLC system.

Method Development and Validation Parameters (Retention Time, Linearity, LOD, LOQ)

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for determining the chemical structure of dehydroleucodine and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY)